![molecular formula C13H17F3N2OS B2590935 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea CAS No. 339104-14-2](/img/structure/B2590935.png)
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea” is a chemical compound with the CAS Number: 339104-14-2 . It has a molecular weight of 306.35 and its IUPAC name is N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 369.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol . The flash point is 177.5±27.9 °C . The index of refraction is 1.519 . The molar refractivity is 74.4±0.3 cm^3 .科学的研究の応用
Synthesis of Thiazole Derivatives
Thiazoles are a class of organic compounds that are known for their diverse biological activities. The compound can serve as a precursor in the synthesis of thiazole derivatives, which have applications ranging from antimicrobial to antitumor agents . These derivatives are crucial in the development of new drugs with lesser side effects and improved efficacy.
Development of Antimicrobial Agents
The structural features of this compound, particularly the trifluoromethyl group, make it a valuable intermediate in the design of antimicrobial agents. Its use in creating new sulfanyl compounds can lead to the development of potent antibiotics that can combat resistant strains of bacteria .
Chemical Synthesis Acceleration
In the realm of chemical synthesis, this compound can act as an accelerator, speeding up reaction times and improving yield. This is particularly useful in industrial processes where efficiency and cost-effectiveness are paramount .
Material Science Applications
The unique properties of this compound, such as its molecular weight and structure, make it suitable for applications in material science. It can be used in the creation of new materials with specific desired properties, such as increased durability or conductivity .
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard or reagent due to its well-defined physical and chemical properties. It can aid in the calibration of instruments and the development of new analytical techniques .
Fluorinated Compound Synthesis
The presence of a trifluoromethyl group in this compound makes it an important intermediate in the synthesis of fluorinated compounds. These compounds have a wide range of applications, including in pharmaceuticals and agrochemicals, due to their stability and biological activity .
Neuroprotective Drug Development
Given its potential role in the synthesis of thiazole derivatives, this compound could be used in the development of neuroprotective drugs. These drugs could help in treating neurodegenerative diseases by protecting neuronal function .
Antineoplastic Drug Synthesis
The compound’s ability to be transformed into various derivatives makes it a candidate for the synthesis of antineoplastic drugs. These drugs are used in the treatment of cancer, targeting and inhibiting the growth of cancer cells .
Safety and Hazards
特性
IUPAC Name |
[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSYVIXCTYFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)
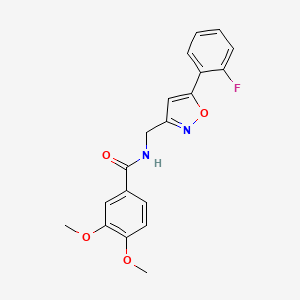
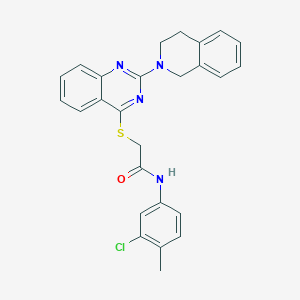
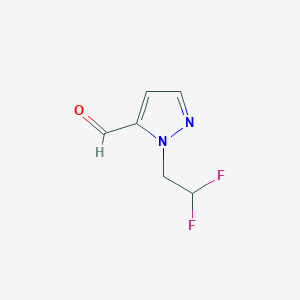
![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2590857.png)
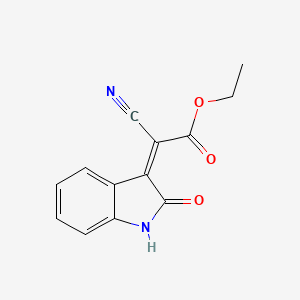

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2590864.png)
![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)
![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)
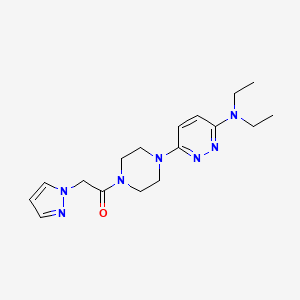
![(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2590873.png)
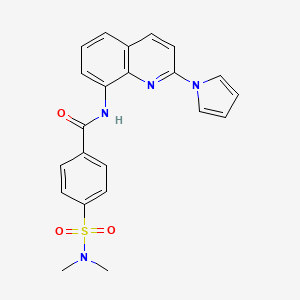
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)